molecular formula C11H15NO3 B14676340 Phenol, 4-(1-methylbutyl)-2-nitro CAS No. 30397-00-3

Phenol, 4-(1-methylbutyl)-2-nitro

Cat. No.: B14676340
CAS No.: 30397-00-3
M. Wt: 209.24 g/mol
InChI Key: BUIJJQHOWLTFQA-UHFFFAOYSA-N
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Description

Phenol, 4-(1-methylbutyl)-2-nitro is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a 1-methylbutyl group, and the hydrogen atom at the ortho position is replaced by a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1-methylbutyl)-2-nitro can be achieved through several methods. One common approach involves the nitration of 4-(1-methylbutyl)phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The nitration process is carefully monitored, and the reaction conditions are optimized to minimize the formation of undesired side products .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1-methylbutyl)-2-nitro undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 4-(1-methylbutyl)-2-nitro has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical reagent.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-(1-methylbutyl)-2-nitro involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-(1-methylbutyl)-2-nitro is unique due to the presence of both the 1-methylbutyl and nitro groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

CAS No.

30397-00-3

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-nitro-4-pentan-2-ylphenol

InChI

InChI=1S/C11H15NO3/c1-3-4-8(2)9-5-6-11(13)10(7-9)12(14)15/h5-8,13H,3-4H2,1-2H3

InChI Key

BUIJJQHOWLTFQA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=CC(=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

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